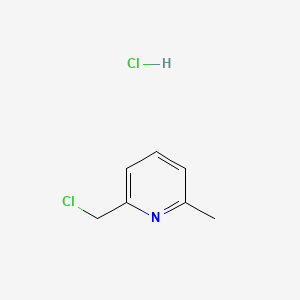
2-(Chloromethyl)-6-methylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound used in various chemical reactions . It has been used as a reagent in base-catalyzed alkylation and in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .
Molecular Structure Analysis
The molecular formula for 2-(Chloromethyl)pyridine hydrochloride is C6H6ClN·HCl, and it has a molecular weight of 164.03 g/mol .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius. It should be stored under inert gas as it is hygroscopic. Its melting point ranges from 124.0 to 127.0 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Processes : 2-(Chloromethyl)-6-methylpyridine hydrochloride is involved in various synthesis processes. For example, it is prepared from 6-chloro-2-methylpyridine, undergoing conversions to 2-acetoxymethyl, 2-hydroxymethyl, and finally to 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). Moreover, the preparation of 2-chloro-6-(trichloromethyl)pyridine involves chlorination of 2-methylpyridine hydrochloride in a gas-liquid countercurrent tubular reactor (Huang Xiao-shan, 2009).
Dimerization and Molecular Structures : Studies have shown that ultraviolet irradiation of 2-aminopyridine and derivatives, including 6-methylpyridines, results in the formation of dimers. These dimers possess unusual chemical and physical properties, which are of interest in scientific research (Taylor & Kan, 1963).
Organometallic Compounds and Catalysis
Synthesis of Organometallic Compounds : The reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride leads to a mixture including 2-(chloromethyl)-6-methylpyridine. This compound is then used to synthesize various organometallic compounds, such as 2,6-dimethyl-4-(trimethylstannyl)pyridine (Singh, Lesher, & Pennock, 1990).
Applications in Catalysis : The coordination compounds of tridentate oligopyridine ligands, including derivatives of 2-(chloromethyl)-6-methylpyridine, are used in different fields, such as organometallic catalysis. These compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).
Pharmaceutical Intermediates
- Production of Medicinal Intermediates : Compounds like 2-chloro-5-trichloromethylpyridine, derived from reactions involving 2-(chloromethyl)-6-methylpyridine, serve as intermediates in the manufacture of various medicines and pesticides. The separation and purification of these photochlorinated products are crucial in pharmaceutical research (Su Li, 2005).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPSIUFCCCRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184976 | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methylpyridine hydrochloride | |
CAS RN |
3099-30-7 | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3099-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloromethyl-2-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

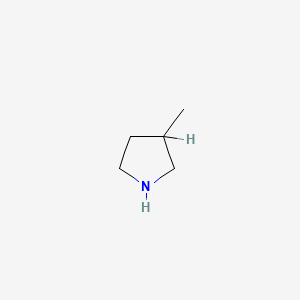
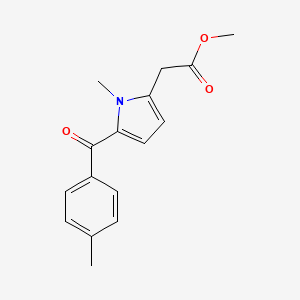
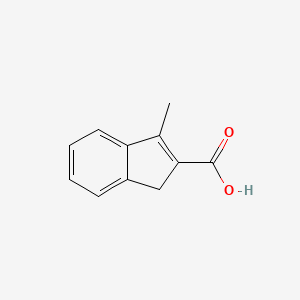
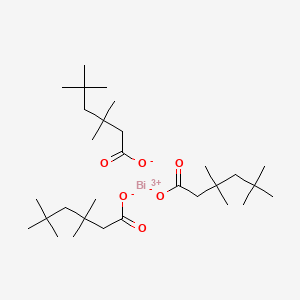
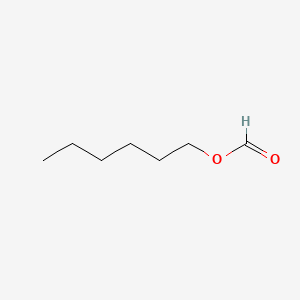

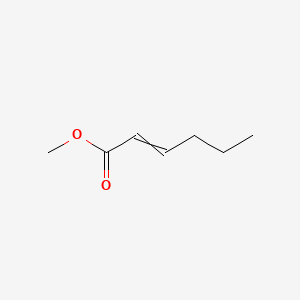
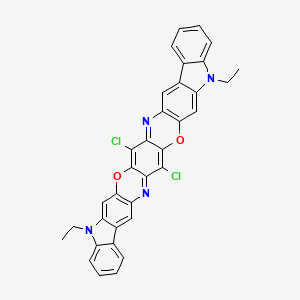

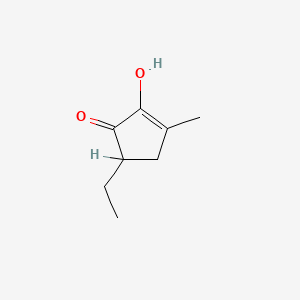
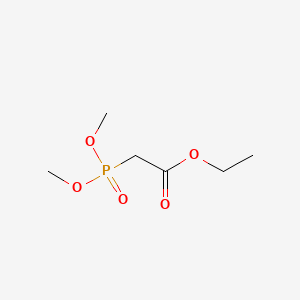

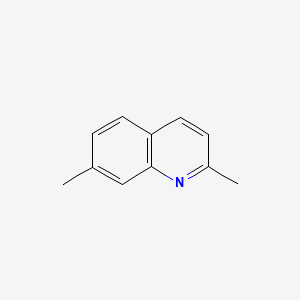
![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)